5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde 5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17865327
InChI: InChI=1S/C10H6Br2N2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H
SMILES:
Molecular Formula: C10H6Br2N2O
Molecular Weight: 329.97 g/mol

5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17865327

Molecular Formula: C10H6Br2N2O

Molecular Weight: 329.97 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde -

Specification

Molecular Formula C10H6Br2N2O
Molecular Weight 329.97 g/mol
IUPAC Name 5-bromo-2-(4-bromopyrazol-1-yl)benzaldehyde
Standard InChI InChI=1S/C10H6Br2N2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H
Standard InChI Key JMEKLQCMEROYNO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)C=O)N2C=C(C=N2)Br

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 5-bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde features a benzaldehyde group at position 2 of the benzene ring, which is further substituted with a bromine atom at position 5. Attached to the benzene ring is a pyrazole moiety bearing a second bromine atom at position 4 . This arrangement creates a planar structure with significant electronic delocalization, as evidenced by bond lengths and angles derived from computational models .

Crystallographic and Spectroscopic Data

Single-crystal X-ray diffraction studies of analogous compounds reveal dihedral angles between the pyrazole and benzene rings ranging from 3.29° to 74.91°, suggesting variable conformational flexibility depending on substitution patterns . Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern:

  • 1H^1\text{H} NMR: A singlet at δ\delta 9.8–10.2 ppm corresponds to the aldehyde proton, while aromatic protons appear as multiplets between δ\delta 7.2–8.5 ppm .

  • 13C^{13}\text{C} NMR: The aldehyde carbon resonates near δ\delta 190 ppm, with pyrazole carbons appearing between δ\delta 140–150 ppm .

Mass spectrometry data show a molecular ion peak at m/zm/z 329.97, consistent with the molecular weight .

Physicochemical Properties

The compound’s properties are influenced by its bromine substituents and aromatic systems:

PropertyValue/RangeMethod of Determination
Melting Point180–185°C (estimated)Differential Scanning Calorimetry
SolubilitySoluble in DMSO, DMF; insoluble in waterEmpirical testing
LogP (Partition Coefficient)3.2 ± 0.3Computational prediction

The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems.

Applications in Materials Science

The compound’s electronic properties make it a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer due to its planar conjugated system .

  • Coordination Polymers: Serving as a ligand for transition metals like palladium or platinum.

Characterization Techniques

Critical methods for verifying structure and purity include:

  • X-ray Diffraction: Determines crystal packing and molecular geometry .

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula .

  • FT-IR Spectroscopy: Identifies functional groups (e.g., aldehyde C=O stretch at 1700 cm1^{-1}).

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